molecular formula C17H14FN3O3S B2957536 1-(2-fluorobenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851802-31-8

1-(2-fluorobenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2957536
CAS No.: 851802-31-8
M. Wt: 359.38
InChI Key: NCZCYCYXDACDND-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic heterocyclic compound featuring a 4,5-dihydroimidazole core substituted with a 2-fluorobenzoyl group at position 1 and a 4-nitrophenylmethyl sulfanyl moiety at position 2. The dihydroimidazole scaffold is a pharmacologically privileged structure, often associated with biological activities such as antimicrobial, anti-inflammatory, and enzyme inhibitory effects . The 4-nitrophenylmethyl sulfanyl substituent adds steric bulk and electronic effects, which may influence binding interactions in biological systems.

Properties

IUPAC Name

(2-fluorophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3S/c18-15-4-2-1-3-14(15)16(22)20-10-9-19-17(20)25-11-12-5-7-13(8-6-12)21(23)24/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZCYCYXDACDND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorobenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps:

    Formation of the 2-fluorobenzoyl intermediate: This can be achieved by reacting 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride.

    Synthesis of the 4-nitrophenylmethylsulfanyl intermediate: This involves the reaction of 4-nitrobenzyl chloride with sodium thiomethoxide to form 4-nitrophenylmethylsulfanyl.

    Formation of the dihydroimidazole ring: This can be synthesized by reacting ethylenediamine with an appropriate aldehyde or ketone.

    Final coupling reaction: The 2-fluorobenzoyl chloride is reacted with the dihydroimidazole intermediate, followed by the addition of the 4-nitrophenylmethylsulfanyl group under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorobenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The fluorine atom on the benzoyl group can be substituted with nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzoyl derivatives.

Scientific Research Applications

1-(2-fluorobenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzoyl and nitrophenylmethylsulfanyl groups can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related imidazole derivatives, focusing on substituents, molecular properties, and reported activities:

Compound Name Core Structure R1 Substituent R2 Substituent Molecular Weight (g/mol) Key Properties/Activities Reference
Target compound : 1-(2-fluorobenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole 4,5-dihydro-1H-imidazole 2-fluorobenzoyl 4-nitrophenylmethyl sulfanyl ~387 (calculated) Not reported; expected enhanced lipophilicity and electronic effects
2-[(4-Chlorobenzyl)sulfanyl]-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole 4,5-dihydro-1H-imidazole 4-nitrophenyl sulfonyl 4-chlorobenzyl sulfanyl ~439 (calculated) Not reported; sulfonyl group may improve stability
2-{[(4-Nitrophenyl)methyl]sulfanyl}-4,5-diphenyl-1H-imidazole 1H-imidazole 4-nitrophenylmethyl sulfanyl 387.45 Not reported; diphenyl groups may enhance π-π interactions
1-Methyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole 1H-imidazole Methyl 4-methylbenzyl sulfanyl 370.51 Not reported; methyl groups reduce steric hindrance
2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole 4,5-dihydro-1H-imidazole 4-fluorophenyl sulfonyl 4-fluorophenylmethyl sulfanyl ~405 (calculated) Not reported; dual fluorination may optimize bioavailability

Key Structural and Functional Insights:

Substituent Effects: Electron-Withdrawing Groups: The target compound’s 2-fluorobenzoyl and 4-nitrophenyl groups are strongly electron-withdrawing, which may enhance reactivity in nucleophilic environments compared to analogs with electron-donating groups (e.g., methyl in ). Sulfanyl vs.

coli and C. albicans . Imidazole derivatives with halogenated aryl groups (e.g., 4-fluorophenyl in ) are often explored for CNS activity due to their ability to cross the blood-brain barrier .

Synthetic Considerations :

  • The synthesis of such compounds typically involves condensation reactions (e.g., benzil, aldehydes, and ammonium acetate in acetic acid) or nucleophilic substitution at the imidazole sulfur atom . Introducing multiple electron-withdrawing groups (e.g., nitro and fluoro) may require protective strategies to prevent side reactions.

Biological Activity

The compound 1-(2-fluorobenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic organic molecule that belongs to the imidazole family. Imidazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, highlighting its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H15FN3O2S
  • CAS Number : 851805-04-4

The presence of a fluorobenzoyl group and a nitrophenyl moiety suggests potential interactions with various biological targets, which may influence its pharmacological profile.

Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have been tested against various bacterial strains. A study by Jain et al. evaluated the antimicrobial activity of imidazole derivatives against Staphylococcus aureus and Escherichia coli, showing promising results for certain derivatives .

CompoundBacterial StrainZone of Inhibition (mm)
1aS. aureus18
1bE. coli16

Anticancer Potential

Imidazole-containing compounds have also been studied for their anticancer properties. A recent investigation into related structures found that certain imidazole derivatives inhibited the growth of human cancer cell lines with IC50 values ranging from 2.38 to 8.13 µM . The mechanism of action often involves the induction of apoptosis in cancer cells, making these compounds valuable in cancer therapy.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways.
  • Receptor Modulation : Binding to neurotransmitter receptors or ion channels, influencing cellular signaling pathways.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells through various pathways.

Study on Antitumor Activity

In a study focused on the antitumor activity of imidazole derivatives, researchers synthesized several analogs and evaluated their cytotoxic effects on human cervical and bladder cancer cell lines. The most active compound demonstrated an IC50 value of 2.38 µM against the SISO cervical cancer cell line, indicating potent anticancer activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis revealed that modifications to the imidazole ring and substitution patterns significantly influenced biological activity. Compounds with electron-withdrawing groups exhibited enhanced potency, emphasizing the importance of molecular structure in drug design .

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